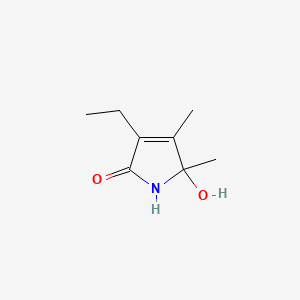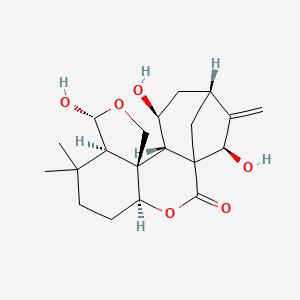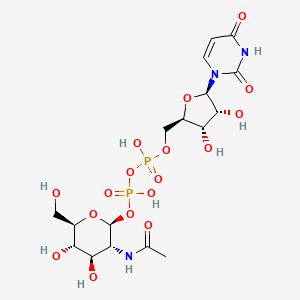
3-Ethyl-5-hydroxy-4,5-dimethyl-pyrrolin-2-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Quantitative Determination in Urine
A significant application of 3-Ethyl-5-hydroxy-4,5-dimethyl-pyrrolin-2-one is in the field of clinical chemistry. Graham (1978) developed a method for quantitating this compound in urine using gas-liquid chromatography. This method is crucial for understanding its association with hepatic porphyria and psychiatric disorders (Graham, 1978).
2. Association with Acute Intermittent Porphyria
Further research by Graham et al. (1979) quantitated 3-Ethyl-5-hydroxy-4,5-dimethyl-pyrrolin-2-one in patients with acute intermittent porphyria. This study highlighted its correlation with psychiatric disorders, including acute porphyria (Graham et al., 1979).
3. Antimicrobial Properties
In pharmaceutical research, Gein et al. (2001) demonstrated that substituted 3-hydroxy-3-pyrrolin-2-ones, which include 3-Ethyl-5-hydroxy-4,5-dimethyl-pyrrolin-2-one, possess various pharmacological activities, including antimicrobial properties. This opens up possibilities for its use in creating new antimicrobial agents (Gein et al., 2001).
4. Relationship with Schizophrenia and Porphyria
Gorchein (1980) explored the concentration of this compound in schizophrenic and porphyric subjects. The study concluded that its urine content is unlikely to be causally related to schizophrenia or the clinical manifestations of acute intermittent porphyria (Gorchein, 1980).
5. Synthesis and Biological Activity
Another significant area of research involves the synthesis and examination of its biological activity. Gein et al. (2006) synthesized compounds related to 3-Ethyl-5-hydroxy-4,5-dimethyl-pyrrolin-2-one, assessing their antiinflammatory, antidepressant, and antibacterial properties (Gein et al., 2006).
Orientations Futures
Pyrrolones and pyrrolidinones, which include 3-Ethyl-5-hydroxy-4,5-dimethyl-pyrrolin-2-one, are versatile lead compounds for designing powerful bioactive agents. They have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc. Thus, these derivatives can be used for the future development of novel compounds active against different infections and diseases .
Propriétés
IUPAC Name |
3-ethyl-5-hydroxy-4,5-dimethyl-1H-pyrrol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-4-6-5(2)8(3,11)9-7(6)10/h11H,4H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIPRYZZYXEGPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(NC1=O)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90968347 | |
| Record name | 4-Ethyl-2,3-dimethyl-2H-pyrrole-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90968347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mauve factor | |
CAS RN |
53573-42-5 | |
| Record name | 2-Hydroxyhemopyrroline-5-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053573425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethyl-2,3-dimethyl-2H-pyrrole-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90968347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethyl-5-hydroxy-4,5-dimethyl-2,5-dihydro-1H-pyrrol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















